

# Gas chromatography-mass spectrometry (GC-MS) analysis of 1-Methyl-3-propylbenzene

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## Compound of Interest

Compound Name: 1-Methyl-3-propylbenzene

Cat. No.: B093027

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## Application Note and Protocol for the GC-MS Analysis of 1-Methyl-3-propylbenzene

### Introduction

**1-Methyl-3-propylbenzene**, an aromatic hydrocarbon, is a compound of interest in various fields, including environmental monitoring, chemical synthesis, and as a component in complex hydrocarbon mixtures such as gasoline.<sup>[1][2]</sup> Gas chromatography-mass spectrometry (GC-MS) is a highly effective analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds like **1-Methyl-3-propylbenzene**.<sup>[2]</sup> This method offers excellent selectivity and sensitivity, making it ideal for the analysis of this compound in diverse matrices.

This document provides a comprehensive protocol for the qualitative and quantitative analysis of **1-Methyl-3-propylbenzene** using GC-MS. It is intended for researchers, scientists, and professionals in drug development and related fields.

## Quantitative Data Summary

The following table summarizes representative quantitative data for the GC-MS analysis of **1-Methyl-3-propylbenzene**. This data is illustrative and may vary based on the specific instrumentation and experimental conditions.

Parameter	Value
Compound	1-Methyl-3-propylbenzene
CAS Number	1074-43-7
Molecular Formula	C <sub>10</sub> H <sub>14</sub>
Molecular Weight	134.22 g/mol
Retention Time (RT)	~ 8.5 minutes
Quantification Ion (m/z)	105
Qualifier Ions (m/z)	91, 134
Calibration Range	0.1 - 50 µg/mL
Linearity (R <sup>2</sup> )	> 0.995
Limit of Detection (LOD)	~ 0.05 µg/mL
Limit of Quantification (LOQ)	~ 0.15 µg/mL

## Experimental Protocols

### 1. Sample Preparation (Liquid-Liquid Extraction)

This protocol is suitable for extracting **1-Methyl-3-propylbenzene** from aqueous samples.

- Reagents and Materials:

- **1-Methyl-3-propylbenzene** standard (≥99% purity)
- Internal Standard (e.g., Toluene-d8)
- Hexane or Dichloromethane (GC grade)[3]
- Sodium chloride (analytical grade)
- Anhydrous sodium sulfate

- 15 mL glass centrifuge tubes with screw caps
- 2 mL GC autosampler vials with inserts[4]
- Pipettes and volumetric flasks
- Procedure:
  - Transfer 5 mL of the aqueous sample into a 15 mL glass centrifuge tube.
  - Spike the sample with an appropriate concentration of the internal standard solution.
  - Add 1 gram of sodium chloride to the sample to increase the ionic strength of the aqueous phase.
  - Add 2 mL of hexane (or dichloromethane) to the tube.
  - Cap the tube and vortex for 2 minutes to ensure thorough mixing.
  - Centrifuge the sample at 3000 rpm for 5 minutes to separate the organic and aqueous layers.
  - Carefully transfer the upper organic layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
  - Transfer the dried organic extract into a 2 mL GC autosampler vial for analysis.

## 2. GC-MS Instrumentation and Conditions

- Instrumentation: A standard gas chromatograph coupled to a single quadrupole or ion trap mass spectrometer.
- GC Parameters:
  - Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[5]
  - Injector Temperature: 250 °C[6]
  - Injection Volume: 1 µL

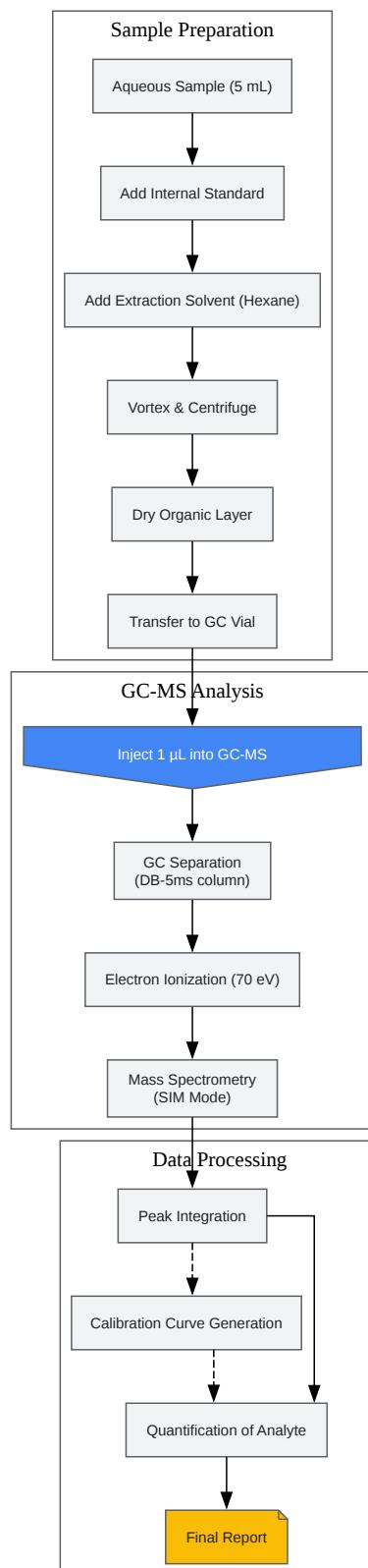
- Injection Mode: Splitless[4]
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
- Oven Temperature Program:
  - Initial temperature: 50 °C, hold for 2 minutes
  - Ramp: 10 °C/min to 200 °C
  - Hold for 2 minutes at 200°C
- MS Parameters:
  - Ion Source Temperature: 230 °C
  - Interface Temperature: 280 °C
  - Ionization Mode: Electron Ionization (EI) at 70 eV[5]
  - Acquisition Mode: Full Scan (m/z 40-200) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
  - SIM Ions for **1-Methyl-3-propylbenzene**: m/z 105 (quantification), 91, 134 (qualifiers)[6]
  - SIM Ion for Toluene-d8 (Internal Standard): m/z 98

### 3. Calibration and Quantification

- Procedure:
  - Prepare a series of calibration standards of **1-Methyl-3-propylbenzene** (e.g., 0.1, 0.5, 1, 5, 10, 25, and 50 µg/mL) in hexane.
  - Spike each calibration standard with a constant concentration of the internal standard.
  - Analyze each calibration standard using the GC-MS method described above.

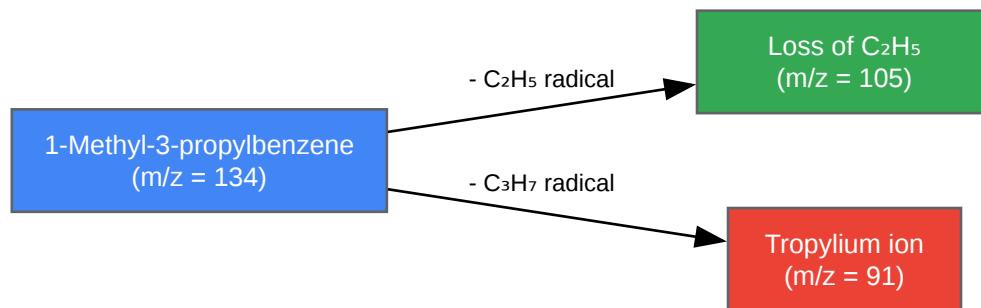
- Construct a calibration curve by plotting the ratio of the peak area of **1-Methyl-3-propylbenzene** to the peak area of the internal standard against the concentration of **1-Methyl-3-propylbenzene**.
- Perform a linear regression analysis to determine the equation of the line and the coefficient of determination ( $R^2$ ).
- Quantify **1-Methyl-3-propylbenzene** in the prepared samples by applying the response ratio to the calibration curve.

## Visualizations



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Caption: Workflow for the GC-MS analysis of **1-Methyl-3-propylbenzene**.



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Caption: Key fragmentation pathways for **1-Methyl-3-propylbenzene** in EI-MS.

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